molecular formula C25H23N3O2 B2822810 3-(3-methylbenzamido)-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide CAS No. 1189997-38-3

3-(3-methylbenzamido)-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide

Cat. No.: B2822810
CAS No.: 1189997-38-3
M. Wt: 397.478
InChI Key: KLLWCFTWTMNKJX-UHFFFAOYSA-N
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Description

3-(3-methylbenzamido)-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C25H23N3O2 and its molecular weight is 397.478. The purity is usually 95%.
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Biological Activity

3-(3-methylbenzamido)-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide, commonly referred to as a derivative of indole, has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a complex molecular structure that suggests various interactions with biological systems.

  • Molecular Formula : C25H23N3O2
  • Molecular Weight : 397.5 g/mol
  • CAS Number : 1189997-38-3
PropertyValue
Molecular FormulaC25H23N3O2
Molecular Weight397.5 g/mol
CAS Number1189997-38-3

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in tumor growth and proliferation. The indole moiety is known for its role in modulating various signaling pathways, including those related to cancer cell survival and apoptosis.

Biological Activity

  • Antitumor Activity :
    • Research indicates that derivatives of indole can inhibit the growth of various cancer cell lines. For instance, studies have shown that compounds similar to this compound exhibit cytotoxic effects against breast cancer and lung cancer cells by inducing apoptosis and inhibiting cell cycle progression .
  • Anti-inflammatory Effects :
    • The compound may also possess anti-inflammatory properties, which are critical in treating diseases characterized by chronic inflammation. This is supported by findings that suggest modulation of cytokine release in immune cells .
  • Antimicrobial Activity :
    • Some derivatives have shown promising results against bacterial strains, indicating potential use as antimicrobial agents. These effects are likely due to the ability of the compound to disrupt bacterial cell membranes or interfere with metabolic pathways .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antitumor Effects :
    A study published in the International Journal of Molecular Sciences examined a series of indole derivatives, including those structurally related to this compound. The results demonstrated significant inhibition of tumor cell proliferation in vitro, suggesting a potential therapeutic application in oncology .
  • Inflammation Modulation :
    Another investigation focused on the anti-inflammatory properties of indole derivatives, highlighting their ability to reduce levels of pro-inflammatory cytokines in murine models. This study underscores the relevance of these compounds in managing inflammatory diseases .

Research Findings

Recent findings emphasize the multifaceted roles that compounds like this compound can play:

  • Cytotoxicity : IC50 values for related compounds indicate effective cytotoxicity against multiple cancer cell lines.
Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)12
HeLa (Cervical)10
  • Cytokine Modulation : Studies report significant reductions in IL-6 and TNF-alpha levels upon treatment with indole derivatives, indicating an anti-inflammatory effect.

Properties

IUPAC Name

3-[(3-methylbenzoyl)amino]-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-16-10-12-18(13-11-16)15-26-25(30)23-22(20-8-3-4-9-21(20)27-23)28-24(29)19-7-5-6-17(2)14-19/h3-14,27H,15H2,1-2H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLWCFTWTMNKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3N2)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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